molecular formula C17H20ClN7O2 B14872759 2-((1-(4-chlorophenyl)-6-(morpholinoamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

2-((1-(4-chlorophenyl)-6-(morpholinoamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

Cat. No.: B14872759
M. Wt: 389.8 g/mol
InChI Key: RPLRCEUZRNAZCD-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-6-(morpholinoamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolopyrimidine core, a chlorophenyl group, and a morpholinoamino substituent. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-6-(morpholinoamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Attachment of the morpholinoamino group: This step involves the reaction of the intermediate compound with morpholine under specific conditions to introduce the morpholinoamino group.

    Final functionalization: The ethanol group is introduced in the final step, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorophenyl)-6-(morpholinoamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

2-((1-(4-chlorophenyl)-6-(morpholinoamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer and antiviral activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-6-(morpholinoamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(4-chlorophenyl)-6-(morpholinoamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H20ClN7O2

Molecular Weight

389.8 g/mol

IUPAC Name

2-[[1-(4-chlorophenyl)-6-(morpholin-4-ylamino)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C17H20ClN7O2/c18-12-1-3-13(4-2-12)25-16-14(11-20-25)15(19-5-8-26)21-17(22-16)23-24-6-9-27-10-7-24/h1-4,11,26H,5-10H2,(H2,19,21,22,23)

InChI Key

RPLRCEUZRNAZCD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC2=NC(=C3C=NN(C3=N2)C4=CC=C(C=C4)Cl)NCCO

Origin of Product

United States

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